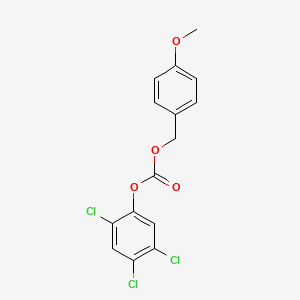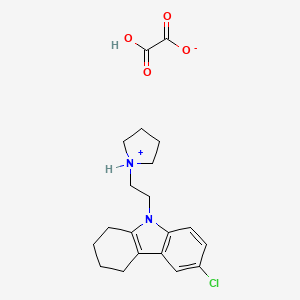
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate is a complex organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate aromatic precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the chloro group at the desired position.
Attachment of the Pyrrolidinoethyl Side Chain: This step involves nucleophilic substitution reactions where the pyrrolidinoethyl group is introduced using reagents like pyrrolidine and suitable alkylating agents.
Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the synthesized compound with oxalic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro group or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a suitable base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound with a simpler structure.
6-Chlorocarbazole: Similar structure but lacks the pyrrolidinoethyl side chain.
9-Ethylcarbazole: Contains an ethyl group instead of the pyrrolidinoethyl side chain.
Uniqueness
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate is unique due to the combination of its chloro group, pyrrolidinoethyl side chain, and oxalate counterion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
41734-61-6 |
|---|---|
Fórmula molecular |
C20H25ClN2O4 |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
6-chloro-9-(2-pyrrolidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydrocarbazole;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C18H23ClN2.C2H2O4/c19-14-7-8-18-16(13-14)15-5-1-2-6-17(15)21(18)12-11-20-9-3-4-10-20;3-1(4)2(5)6/h7-8,13H,1-6,9-12H2;(H,3,4)(H,5,6) |
Clave InChI |
VHLLRWQOJRGLRL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(N2CC[NH+]4CCCC4)C=CC(=C3)Cl.C(=O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


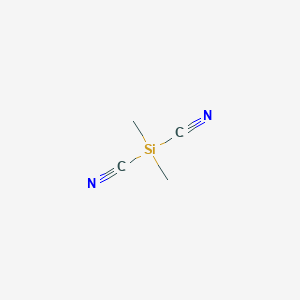
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
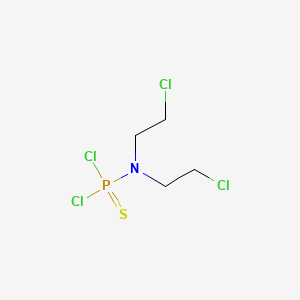
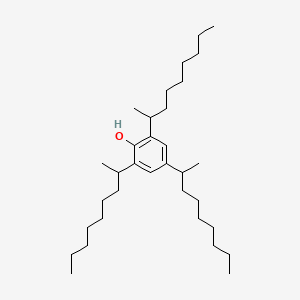
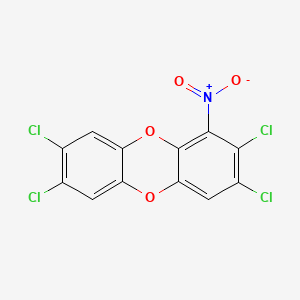
![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
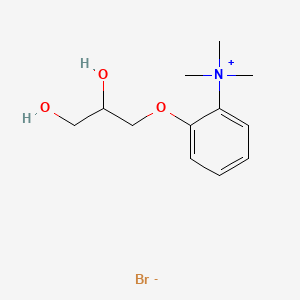
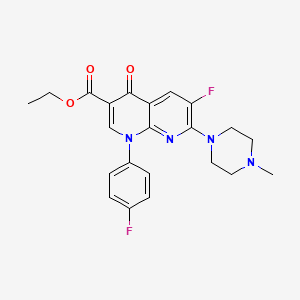
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
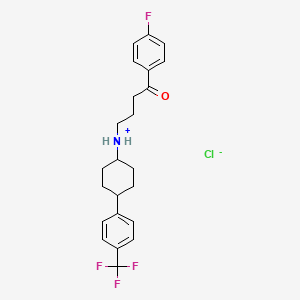
![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
